molecular formula C18H21N3OS B3000639 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide CAS No. 1396800-75-1

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B3000639
CAS No.: 1396800-75-1
M. Wt: 327.45
InChI Key: WXDPDVSVLVZSNM-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.45. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H21N3O2S
  • Molecular Weight : 293.42 g/mol
  • CAS Number : 90490774

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : It has been shown to act as a ligand for several receptors, including cannabinoid receptors, which are involved in pain modulation and anti-inflammatory responses.
  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anti-inflammatory Activity

Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. For instance:

  • In vitro Studies : The compound showed potent inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
  • Mechanism : The anti-inflammatory effect is mediated through the downregulation of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in RAW264.7 macrophage cells .

Analgesic Effects

The analgesic potential of the compound has been evaluated in various models:

  • Pain Models : In animal models, the compound demonstrated a significant reduction in pain response, indicating its potential as an analgesic agent .

Anticancer Properties

Emerging research suggests that this compound may exhibit anticancer activity:

  • Cell Proliferation Inhibition : Studies have indicated that the compound inhibits cell proliferation in various cancer cell lines, potentially through apoptosis induction mechanisms .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Case Study 1 : A study involving animal models of arthritis showed significant improvement in inflammation and pain when treated with the compound compared to control groups .
  • Case Study 2 : In vitro assays demonstrated that the compound effectively reduced tumor cell viability by inducing apoptosis in human cancer cell lines, suggesting a dual role as both an anti-inflammatory and anticancer agent .

Summary Table of Biological Activities

Biological ActivityMethodologyResults
Anti-inflammatoryCOX inhibition assayIC50 comparable to diclofenac
AnalgesicPain response evaluationSignificant reduction observed
AnticancerCell viability assayInduced apoptosis in cancer cells

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-20(2)17(10-19-18(22)13-8-9-23-12-13)15-11-21(3)16-7-5-4-6-14(15)16/h4-9,11-12,17H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDPDVSVLVZSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.